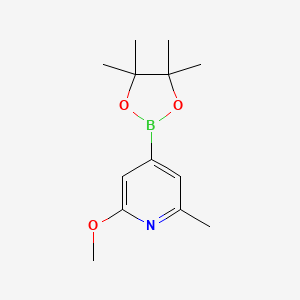
Uridine-2-13C-1,3-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-2-13C-1,3-15N2: is a stable isotope-labeled compound of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uridine-2-13C-1,3-15N2 involves several steps. Initially, an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensing potassium cyanide with D-erythrose using a modified Kiliani-Fischer synthesis. The separation of these aldose epimers is achieved through ion-exchange chromatography. D-[2-13C]Ribose is then obtained from D-[1-13C]arabinose using a nickel(II) diamine complex. The 15N-labeling is introduced via [15N2]urea .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of labeled precursors and sophisticated purification techniques to ensure high isotopic purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Uridine-2-13C-1,3-15N2 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce uracil derivatives.
Reduction: Reduction reactions can yield dihydrouridine derivatives.
Substitution: Nucleophilic substitution reactions can modify the ribose moiety or the uracil base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Uracil derivatives.
Reduction: Dihydrouridine derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Uridine-2-13C-1,3-15N2 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids and their interactions with proteins.
Biology: Helps in tracing metabolic pathways and understanding the role of uridine in cellular processes.
Medicine: Utilized in metabolic studies to investigate disorders related to nucleoside metabolism.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Uridine-2-13C-1,3-15N2 involves its incorporation into RNA and other nucleic acid structures. The labeled isotopes allow for precise tracking and analysis of metabolic processes and molecular interactions. The molecular targets include various enzymes involved in nucleoside metabolism and RNA synthesis pathways .
Vergleich Mit ähnlichen Verbindungen
Uridine-13C: Labeled with carbon-13 but not nitrogen-15.
Uridine-15N2: Labeled with nitrogen-15 but not carbon-13.
Uridine-13C-5: Labeled with carbon-13 at a different position.
Uniqueness: Uridine-2-13C-1,3-15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15, making it highly valuable for detailed NMR studies and metabolic tracing. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope .
Eigenschaften
CAS-Nummer |
369656-75-7 |
|---|---|
Molekularformel |
C9H12N2O6 |
Molekulargewicht |
247.182 |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1 |
InChI-Schlüssel |
DRTQHJPVMGBUCF-CNANCEAGSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












